3-(4-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione
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Overview
Description
3-(4-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a synthetic organic compound with the molecular formula C15H12N2O3. Its unique structure and properties make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of ethynylbenzene with a suitable isoindolinone derivative, followed by cyclization and oxidation reactions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to introduce different functional groups into the compound.
Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can yield alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its ethynyl group makes it a versatile intermediate for various organic reactions.
Biology: In biological research, 3-(4-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione is used in the study of enzyme inhibitors and receptor binding assays. Its ability to interact with biological targets makes it valuable for drug discovery and development.
Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features allow it to modulate biological pathways and exhibit pharmacological activity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 3-(4-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Isoindolinone derivatives: These compounds share a similar core structure but may have different substituents or functional groups.
Piperidine-2,6-dione derivatives: These compounds have variations in the piperidine ring or the attached groups.
Uniqueness: 3-(4-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione stands out due to its ethynyl group, which provides unique reactivity and potential for further functionalization. This feature distinguishes it from other similar compounds and enhances its utility in various applications.
Properties
IUPAC Name |
3-(7-ethynyl-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-2-9-4-3-5-10-11(9)8-17(15(10)20)12-6-7-13(18)16-14(12)19/h1,3-5,12H,6-8H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGQKMCRWMQCTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2CN(C(=O)C2=CC=C1)C3CCC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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